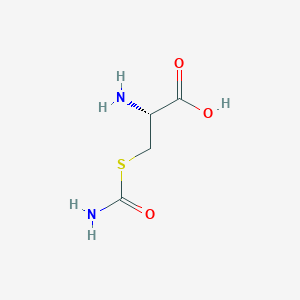

H-Cys(carbamoyl)-OH

Description

The exact mass of the compound S-Carbamylcysteine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102498. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-carbamoylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAUVDYBDJTJJP-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206063 | |

| Record name | S-Carbamylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2072-71-1, 5745-86-8 | |

| Record name | S-(Aminocarbonyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2072-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteinyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Carbamylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005745868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Carbamylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cysteinyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1HSQ6VI39V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HSQ6VI39V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Amino Acid Chemistry and Biochemistry

S-Carbamoyl-L-cysteine, systematically named (2R)-2-amino-3-(carbamoylsulfanyl)propanoic acid, is structurally distinguished from its parent amino acid, L-cysteine, by the presence of a carbamoyl (B1232498) moiety (-C(O)NH2) attached to the thiol group. This modification significantly alters the chemical properties of the side chain, influencing its reactivity and potential biological roles.

From a chemical standpoint, S-Carbamoyl-L-cysteine is a versatile intermediate in peptide synthesis. nih.gov The carbamoyl group can serve as a protecting group for the cysteine thiol, preventing unwanted side reactions during peptide elongation. Its enhanced reactivity and solubility compared to L-cysteine can be advantageous in the formulation of therapeutic agents. nih.gov

In the realm of biochemistry, S-Carbamoyl-L-cysteine is recognized as a key intermediate in the microbial biosynthesis of L-cysteine. nih.gov Specifically, in some bacteria such as Pseudomonas species, it is part of a pathway that converts DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine. nih.gov This enzymatic pathway involves the hydrolysis of L-ATC to S-carbamoyl-L-cysteine by L-ATC hydrolase, followed by the cleavage of S-carbamoyl-L-cysteine by S-carbamoyl-L-cysteine amidohydrolase to yield L-cysteine, carbon dioxide, and ammonia (B1221849). nih.gov The existence of this pathway highlights a unique strategy for L-cysteine production in certain microorganisms.

Furthermore, the carbamoylation of cysteine residues in proteins, a process that can occur non-enzymatically, has been a subject of study. This modification can potentially alter protein structure and function. nih.gov Research has also explored the antioxidant properties of S-Carbamoyl-L-cysteine, investigating its ability to scavenge free radicals, although some studies suggest that S-carbamoylation may impair the antioxidant activity of cysteine. nih.gov

Table 1: Key Properties of S-Carbamoyl-L-cysteine

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-amino-3-(carbamoylsulfanyl)propanoic acid |

| Molecular Formula | C₄H₈N₂O₃S |

| Molecular Weight | 164.18 g/mol |

| CAS Number | 2072-71-1 |

| Synonyms | H-Cys(carbamoyl)-OH, S-Carbamyl-L-cysteine, L-Cysteine carbamate |

Thiazoline 4 Carboxylic Acid

Role in Metabolism and Cellular Processes

This compound is an important intermediate in the metabolism of amino acids and has been implicated in cellular protection mechanisms.

Biosynthesis and Biotransformation

The biological production of S-carbamoyl-L-cysteine is primarily understood through its role in the microbial conversion of other compounds to L-cysteine.

Biotransformation from DL-2-amino-Δ2-thiazoline-4-carboxylic acid:A significant biotechnological route for L-cysteine production involves the enzymatic transformation of DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC).encyclopedia.pubmdpi.comnih.govIn this process, S-carbamoyl-L-cysteine is formed as an intermediate.mdpi.comnih.gov

Synthesis of S-Carbamoyl-L-Cysteine Analogs and Derivatives for Research Applications

The synthesis of analogs and derivatives of S-carbamoyl-L-cysteine is crucial for research, particularly in drug development and for studying metabolic pathways.

Metabolic Roles and Enzymatic Interconversions of S Carbamoyl L Cysteine in Biochemical Systems

S-Carbamoyl-L-Cysteine as a Central Metabolic Intermediate

S-Carbamoyl-L-Cysteine (SCC) functions as a key intermediate in the enzymatic conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) into the essential amino acid L-cysteine. This bioconversion pathway is particularly relevant in microbial systems, notably within certain species of Pseudomonas mdpi.comencyclopedia.pubnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net.

Role in L-Cysteine Biosynthesis Pathways

In the context of L-cysteine biosynthesis, S-Carbamoyl-L-Cysteine plays a role as a direct precursor in a specific enzymatic route. This pathway begins with the racemic compound DL-ATC. Through a series of enzymatic steps, DL-ATC is transformed into L-cysteine. One described pathway involves the hydrolysis of L-ATC by L-ATC hydrolase to yield S-Carbamoyl-L-Cysteine (SCC). Subsequently, SCC is cleaved by S-carbamoyl-L-cysteine amidohydrolase to produce L-cysteine, carbon dioxide, and ammonia (B1221849) nih.gov. This enzymatic biotransformation is an alternative method for L-cysteine production, distinct from the more common biosynthetic pathways that start with L-serine mdpi.comencyclopedia.pubresearchgate.net.

Distinction and Interconversion with N-Carbamoyl-L-Cysteine in Biological Pathways

The metabolism of DL-ATC to L-cysteine can proceed through different intermediate routes. While some studies indicate that N-carbamoyl-L-cysteine (L-NCC) is the primary intermediate hydrolyzed by S-carbamoyl-L-cysteine hydrolase mdpi.comencyclopedia.pubmdpi.com, other research suggests that S-Carbamoyl-L-Cysteine (SCC) itself can be an intermediate in a distinct pathway nih.govresearchgate.net. Specifically, it has been observed that certain bacteria can utilize either L-NCC or SCC as intermediates in the conversion of DL-ATC to L-cysteine researchgate.net. The precise interconversion or differential utilization of these carbamoylated cysteine forms can depend on the specific microbial species and the enzymatic machinery present.

Enzymatic Systems Catalyzing S-Carbamoyl-L-Cysteine Metabolism

The metabolic fate of S-Carbamoyl-L-Cysteine is primarily governed by the enzyme responsible for its hydrolysis, which also dictates the formation of its precursors.

S-Carbamoyl-L-Cysteine Hydrolase (Amidohydrolase) Characterization and Reaction Mechanism

S-Carbamoyl-L-cysteine hydrolase, also referred to as S-cabamyl-L-cysteine amidohydrolase, is the enzyme responsible for catalyzing the breakdown of S-Carbamoyl-L-Cysteine. This enzyme cleaves SCC into L-cysteine, carbon dioxide, and ammonia nih.gov. The general mechanism for amidases, which S-carbamoyl-L-cysteine hydrolase belongs to, typically involves a catalytic triad (B1167595) of amino acid residues (often cysteine, glutamate (B1630785), and lysine) within the enzyme's active site nih.govontosight.aiebi.ac.uk. The reaction proceeds via nucleophilic attack by the cysteine residue on the carbonyl carbon of the carbamoyl (B1232498) group, forming a thioester intermediate. This intermediate is then hydrolyzed by water, releasing the amino acid and regenerating the enzyme nih.govebi.ac.uk. While specific characterization data for S-Carbamoyl-L-Cysteine hydrolase itself is limited in the provided literature, its function is defined by its role in this L-cysteine production pathway mdpi.comencyclopedia.pubnih.govresearchgate.netmdpi.comresearchgate.net. The gene encoding a related amidohydrolase involved in L-NCC metabolism is identified as atcC in Pseudomonas species mdpi.comencyclopedia.pub.

Enzymes Involved in Precursor Formation

The formation of S-Carbamoyl-L-Cysteine in the DL-ATC bioconversion pathway involves two key enzymes:

ATC Racemase: This enzyme catalyzes the conversion of the D-enantiomer of 2-amino-Δ²-thiazoline-4-carboxylic acid (D-ATC) into the L-enantiomer (L-ATC) mdpi.comencyclopedia.pubnih.govresearchgate.netmdpi.comresearchgate.net. This step is crucial for providing the correct stereoisomer for subsequent enzymatic processing.

L-ATC Hydrolase: Following the racemization, L-ATC is acted upon by L-ATC hydrolase. Depending on the specific pathway, this enzyme hydrolyzes L-ATC to either N-carbamoyl-L-cysteine (L-NCC) mdpi.comencyclopedia.pub or S-carbamoyl-L-Cysteine (SCC) nih.gov. The gene encoding L-ATC hydrolase is identified as atcB in Pseudomonas species mdpi.comencyclopedia.pub.

These enzymes are essential for generating the carbamoylated cysteine intermediates required for L-cysteine synthesis via this route.

Broader Metabolic Pathway Integration Studies (e.g., Mercapturic Acid Pathways as biomarkers of exposure)

The mercapturic acid pathway represents a major detoxification route for xenobiotics and electrophilic compounds in biological systems. This pathway involves the sequential conjugation of glutathione (B108866) (GSH) with electrophilic substances, followed by enzymatic processing, including hydrolysis and N-acetylation, to form mercapturic acids (N-acetyl-L-cysteine S-conjugates) nih.govresearchgate.nettandfonline.comumn.edutandfonline.comchemrxiv.org. These mercapturic acids are typically excreted in the urine and serve as valuable biomarkers for assessing exposure to various environmental and industrial chemicals nih.govresearchgate.nettandfonline.comumn.edutandfonline.comchemrxiv.orgnih.govresearchgate.net.

The general mercapturic acid pathway involves the following steps:

Glutathione Conjugation: Electrophilic compounds react with glutathione, catalyzed by glutathione S-transferases (GSTs), forming glutathione S-conjugates nih.govresearchgate.netumn.edutandfonline.com.

Deconjugation: Glutathione S-conjugates are sequentially processed by γ-glutamyltransferase (GGT) and dipeptidases (or peptidases) to remove glutamate and glycine, yielding cysteine S-conjugates nih.govresearchgate.netumn.edutandfonline.com.

N-Acetylation: Cysteine S-conjugates are then acetylated by cysteine S-conjugate N-acetyltransferase (NAT8), also known as aminoacylase, to form mercapturic acids nih.govresearchgate.netumn.edutandfonline.com.

While S-Carbamoyl-L-Cysteine itself is not typically identified as a direct mercapturic acid or a primary biomarker within this pathway, the broader concept of cysteine derivatives serving as biomarkers is relevant. The mercapturic acid pathway highlights how modifications of cysteine residues can lead to excretable metabolites indicative of exposure to exogenous substances. Research into specific carbamoylated cysteine derivatives, such as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), also points to the formation of carbamoylated metabolites in biological fluids rsc.org. Furthermore, protein carbamoylation, involving the modification of cysteine residues, is recognized as a post-translational modification linked to metabolic disorders researchgate.netrsc.org.

Biological Significance

Role in Metabolic Pathways

The primary metabolic role identified for S-carbamoyl-L-cysteine is as an intermediate in the biosynthesis of L-cysteine in certain microorganisms. nih.gov This pathway represents an alternative to the more common routes of sulfur assimilation and cysteine synthesis found in many other organisms. Additionally, related compounds like N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) have been identified as metabolites of the industrial solvent N,N-dimethylformamide (DMF), suggesting that carbamoylated cysteine derivatives can be formed in xenobiotic metabolism. publications.gc.cacanada.ca

Involvement in Post-Translational Modifications

Post-translational modifications (PTMs) are covalent chemical changes to proteins after their synthesis, which vastly expand their functional diversity. plos.orgthermofisher.comcreative-proteomics.com Carbamylation is one such modification where a carbamoyl (B1232498) group is added to a protein. While carbamylation of lysine (B10760008) residues is more commonly studied, the modification of cysteine residues can also occur. The formation of this compound within a peptide chain represents a post-translational modification that can alter a protein's structure, charge, and function. plos.org

Computational and Theoretical Investigations of S Carbamoyl L Cysteine and Its Interactions

Table of Compounds

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| H-Cys(carbamoyl)-OH | S-Carbamoyl-L-cysteine |

| L-cysteine | Cys |

| Carbon dioxide | CO2 |

| Ammonia (B1221849) | NH3 |

| DL-2-amino-Δ2-thiazoline-4-carboxylic acid | DL-ATC |

| N,N-dimethylformamide | DMF |

| N-acetyl-S-(N-methylcarbamoyl)cysteine | AMCC |

Future Research Directions and Emerging Paradigms in S Carbamoyl L Cysteine Studies

Advancements in Synthetic Biology and Metabolic Engineering for Enhanced Bioproduction Strategies

The traditional methods for producing L-cysteine, often involving chemical hydrolysis of animal keratin, face environmental challenges and limitations in yield encyclopedia.pubmdpi.comnih.govresearchgate.net. Biotechnological approaches, particularly microbial fermentation and enzymatic biotransformation, are emerging as sustainable alternatives. S-carbamoyl-L-cysteine is a known intermediate in the enzymatic conversion of DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine, catalyzed by enzymes such as S-carbamoyl-L-cysteine hydrolase encyclopedia.pubmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net.

Future research in synthetic biology and metabolic engineering can focus on enhancing the direct production of S-carbamoyl-L-cysteine. This could involve:

Engineering Microbial Hosts: Developing robust microbial chassis, such as Escherichia coli or Corynebacterium glutamicum, capable of efficiently synthesizing S-carbamoyl-L-cysteine from simple carbon sources like glucose. Strategies could include overexpressing genes encoding key enzymes in its formation pathway (e.g., L-ATC hydrolase and S-carbamoyl-L-cysteine hydrolase from Pseudomonas species encyclopedia.pubmdpi.comnih.govresearchgate.net) or engineering novel pathways.

Metabolic Flux Optimization: Redirecting metabolic flux towards the accumulation of S-carbamoyl-L-cysteine by modulating precursor supply, reducing its degradation, or enhancing its export from the cell. This might involve gene knockouts or overexpression of specific enzymes involved in related metabolic pathways.

Enzyme Pathway Design: Creating synthetic pathways specifically designed for the high-yield production of S-carbamoyl-L-cysteine, potentially independent of the DL-ATC conversion route.

Progress in engineering microorganisms for L-cysteine production demonstrates the feasibility of applying similar strategies for its derivatives. For instance, engineered E. coli and C. glutamicum strains have achieved significant L-cysteine yields through various metabolic engineering interventions encyclopedia.pubmdpi.comnih.govresearchgate.netnih.gov.

| Microorganism | Key Metabolic Engineering Strategy | Achieved L-Cysteine Concentration (approx.) | Reference |

| Escherichia coli | Overexpression of feedback-insensitive SAT, CD gene disruption | 0.60 g/L | mdpi.com |

| Corynebacterium glutamicum | Overexpression of mutant cysE, disruption of degradation genes | 200 mg/L | nih.gov |

| Corynebacterium glutamicum | Overexpression of SAT, OASS, and transcriptional regulator | ~60 mg/L | nih.gov |

Exploration of Novel Enzymatic Pathways and Uncharacterized Biocatalysts

The enzymatic conversion of DL-ATC to L-cysteine, involving S-carbamoyl-L-cysteine as an intermediate, highlights the existence of specific hydrolases and related enzymes encyclopedia.pubmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. However, the landscape of enzymes capable of forming or modifying cysteine residues with carbamoyl (B1232498) groups remains largely unexplored.

Future research should prioritize:

Discovery of Novel Carbamoyltransferases: Identifying and characterizing new enzymes that can catalyze the direct carbamoylation of cysteine residues, potentially using different carbamoyl donors or operating under distinct cellular conditions.

Screening of Microbial Metagenomes: Exploring uncharacterized enzymes from diverse microbial environments that may possess S-carbamoyl-L-cysteine synthesis or hydrolysis activity.

Enzyme Engineering for Specificity: Modifying existing S-carbamoyl-L-cysteine hydrolases or identifying related enzymes to enhance their specificity for producing S-carbamoyl-L-cysteine itself, rather than solely hydrolyzing it. This could involve directed evolution or rational design approaches.

Investigating Non-Ribosomal Peptide Synthetases (NRPS): Some NRPS systems are known to incorporate modified amino acids; exploring their potential to synthesize S-carbamoyl-L-cysteine or related structures could reveal novel enzymatic routes.

Development of Advanced Analytical Techniques for Spatiotemporal Profiling

Accurate and sensitive detection of S-carbamoyl-L-cysteine in complex biological matrices is essential for understanding its cellular roles and metabolic fate. Cysteine's inherent reactivity and susceptibility to oxidation pose analytical challenges myfoodresearch.com.

Emerging research directions include:

Spatiotemporal Resolution: Developing advanced analytical techniques, such as fluorescent probes or imaging mass spectrometry, to track the localization and dynamics of S-carbamoyl-L-cysteine within living cells or tissues chemrxiv.orgnih.govresearchgate.netrsc.orgacs.org. This would provide critical insights into its involvement in cellular processes.

High-Sensitivity Detection: Enhancing the sensitivity of existing methods like HPLC and LC-MS/MS for quantifying low concentrations of S-carbamoyl-L-cysteine and its metabolites nih.govsielc.com. This may involve novel derivatization strategies or improved mass spectrometry techniques.

Metabolite Profiling: Establishing comprehensive analytical workflows for identifying and quantifying S-carbamoyl-L-cysteine and its downstream metabolites in various biological samples (e.g., urine, cell lysates) researchgate.netca.gov.

Non-invasive Monitoring: Exploring the potential for breath analysis or other non-invasive methods to detect volatile metabolites related to S-carbamoyl-L-cysteine metabolism, although this remains a highly speculative area.

| Analytical Technique | Analyte(s) of Interest | Key Features / Application | Potential for S-Carbamoyl-L-Cysteine |

| HPLC | Cysteine, Cystine | UV detection, mixed-mode separation, requires derivatization for thiol group | Moderate (with derivatization) |

| LC-MS/MS | Cysteine derivatives | High sensitivity, specificity, quantitative analysis, derivatization often required | High (for specific metabolites) |

| Raman/ATR-FTIR | Cysteine composition | Chemical composition analysis, minimal sample prep | Low (general structural info) |

| Fluorescent Probes | Oxidized Cysteine | Spatiotemporal imaging, real-time monitoring of redox states | High potential (if specific probe developed) |

Deeper Integration of Computational and Experimental Approaches in Compound Design and Discovery

The synergy between computational modeling and experimental validation is crucial for accelerating the discovery and optimization of novel compounds. Computer-Aided Drug Design (CADD) methodologies, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning, are instrumental in identifying potential drug candidates researchgate.neteurekaselect.commdpi.com.

Future research should leverage these approaches for S-carbamoyl-L-cysteine by:

Rational Design of Analogs: Employing computational tools to design novel S-carbamoyl-L-cysteine derivatives with enhanced bioactivity, altered pharmacokinetic properties, or specific targeting capabilities. This includes exploring structure-activity relationships (SAR) computationally acs.orgacs.org.

Virtual Screening: Conducting virtual screening of large compound libraries against known biological targets or pathways involved with S-carbamoyl-L-cysteine to identify potential modulators or novel applications.

Predictive Modeling: Developing computational models to predict the efficacy, toxicity, and metabolic fate of S-carbamoyl-L-cysteine and its analogs, thereby guiding experimental efforts.

Integrating Multi-omics Data: Combining computational modeling with high-throughput experimental data (genomics, proteomics, metabolomics) to gain a holistic understanding of S-carbamoyl-L-cysteine's biological roles and identify new research avenues.

Investigating Untapped Research Applications in Diverse Biochemical Systems

Beyond its role as an intermediate in L-cysteine biosynthesis, S-carbamoyl-L-cysteine exhibits potential in various biochemical systems that warrant further exploration. Its structure, featuring a carbamoyl group attached to the cysteine thiol, suggests unique chemical properties.

Untapped research applications include:

Antioxidant and Redox Modulation: Further investigating its potential antioxidant properties and its role in cellular redox homeostasis, particularly in protecting against oxidative stress chemimpex.comnih.gov. Understanding how S-carbamoylation impacts the radical scavenging activity of cysteine is key nih.gov.

Bioremediation and Environmental Applications: Exploring its capacity for detoxifying pollutants or contributing to environmental sustainability processes chemimpex.com.

Nutraceuticals and Functional Foods: Elucidating its specific benefits in nutraceutical formulations and functional foods, potentially related to its antioxidant or precursor roles chemimpex.com.

Pharmaceutical Development: Investigating its utility as a precursor or active agent in pharmaceuticals targeting metabolic disorders or other conditions, by understanding its specific interactions with biological pathways chemimpex.com.

Biochemical Signaling: Determining if S-carbamoyl-L-cysteine participates in cellular signaling pathways, perhaps as a post-translational modification marker or a signaling molecule itself.

Compound List:

H-Cys(carbamoyl)-OH

S-Carbamoyl-L-cysteine

S-carbamoyl-L-cysteine (SCC)

L-cysteine

DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC)

N-carbamoyl-L-cysteine (L-NCC)

N-acetyl-S-(N-methylcarbamoyl)-L-cysteine

N-acetyl-S-(2-carbamoylethyl)-L-cysteine (NAE)

Q & A

Basic: What are the recommended methodologies for synthesizing H-Cys(carbamoyl)-OH, and how can purity be ensured?

Answer:

- Synthetic Protocol : this compound can be synthesized via carbamoylation of L-cysteine using urea derivatives or isocyanates under mild acidic or basic conditions. For example, Boc-protected intermediates (e.g., Boc-Cys-OH) are deprotected using trifluoroacetic acid (TFA) to yield the free thiol, followed by carbamoyl group introduction .

- Purification : Use preparative reversed-phase HPLC (RP-HPLC) with gradients of acetonitrile/water (0.1% TFA) to isolate the product. Purity ≥95% can be confirmed by analytical HPLC (C18 column, 220 nm detection) .

- Key Steps : Monitor reaction progress via thin-layer chromatography (TLC) or ¹H NMR. For example, in analogous cysteine derivatives, ¹H NMR at 400 MHz in deuterated PBS (pH 7.4) confirmed deprotection efficiency by tracking thiol proton shifts .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- ¹H NMR Spectroscopy : Assign peaks to confirm the carbamoyl group (e.g., NH₂ protons at δ 8.47 ppm in similar cysteine derivatives) and chiral center integrity (e.g., α-CH at δ 4.10 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- HPLC : Assess purity (>95% area) using a C18 column with UV detection at 220–254 nm .

- Elemental Analysis : Confirm C, H, N, S composition to validate stoichiometry.

Advanced: How is this compound applied in solid-phase peptide synthesis (SPPS)?

Answer:

- Protection Strategy : The carbamoyl group serves as a thiol-protecting moiety during SPPS. It is stable under acidic (TFA) and basic conditions but can be selectively removed using reducing agents (e.g., TCEP) or enzymatic cleavage .

- Case Study : In Fmoc-based SPPS, analogous derivatives (e.g., H-Cys(Acm)-OH) are incorporated into peptide chains. Post-assembly, the Acm group is removed via iodine oxidation, enabling disulfide bridge formation .

- Optimization : Use DIEA as a base for coupling reactions to minimize racemization. Monitor coupling efficiency via Kaiser test .

Advanced: What are the optimal storage conditions for this compound to ensure long-term stability?

Answer:

- Storage : Seal in moisture-resistant containers under inert gas (N₂/Ar) at –20°C or room temperature (if desiccated). Avoid exposure to light and humidity .

- Stability Data : Similar derivatives (e.g., H-Cys(Me)-OH) retain >95% purity for ≥12 months when stored at –20°C in dry, dark conditions .

- Reconstitution : Dissolve in degassed PBS (pH 7.4) or DMSO (10 mM stock) immediately before use to prevent oxidation .

Advanced: How does the carbamoyl group influence the bioactivity of cysteine derivatives in enzyme inhibition studies?

Answer:

- Mechanistic Insight : The carbamoyl group modulates thiol reactivity, potentially enhancing selectivity for target enzymes. For example, H-Cys(Trt)-OH inhibits mitotic kinesin Eg5 (IC₅₀ = 140 nM) by binding to the allosteric site, where the Trt group stabilizes interactions .

- Comparative Studies : Derivatives with bulkier protecting groups (e.g., Trt) show higher inhibitory potency than smaller groups (e.g., Me), suggesting steric and electronic effects .

- Validation : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinity changes induced by carbamoylation .

Data Contradictions: How can researchers address variability in synthetic yields or purity across studies?

Answer:

- Yield Optimization : Low yields (e.g., 19% in H-Cys(SEt)-OH synthesis ) may arise from incomplete deprotection or side reactions. Optimize reaction time, temperature, and stoichiometry (e.g., 1.2 eq. of TCEP for thiol deprotection) .

- Purity Discrepancies : Cross-validate purity using orthogonal methods (e.g., HPLC + NMR). For instance, impurities in H-Cys(Me)-OH were resolved by preparative HPLC, increasing purity from 90% to >98% .

- Batch Consistency : Source reagents from accredited suppliers and document lot-specific data (e.g., water content, residual solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.